N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide
Description
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide is a bis-benzamide derivative characterized by two distinct aromatic moieties: a 4-acetamidobenzamido group and a 3,4-diethoxybenzamide group, linked via an ethylenediamine backbone. The acetamido group (CH₃CONH-) and ethoxy substituents (-OCH₂CH₃) contribute to its unique physicochemical properties, including enhanced lipophilicity compared to methoxy analogs, which may influence bioavailability and blood-brain barrier penetration .
Properties
IUPAC Name |
N-[2-[(4-acetamidobenzoyl)amino]ethyl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-4-29-19-11-8-17(14-20(19)30-5-2)22(28)24-13-12-23-21(27)16-6-9-18(10-7-16)25-15(3)26/h6-11,14H,4-5,12-13H2,1-3H3,(H,23,27)(H,24,28)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUMTBOWDCQNMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-acetamidobenzoic acid with ethylenediamine to form an intermediate, which is then reacted with 3,4-diethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways. For instance, it may inhibit the activity of histone deacetylases, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
(±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide
Structural Features :
- Fluorinated biphenyl core.
- Methoxy (-OCH₃) groups at 3,4-positions on phenyl rings.
- Propanamide linkage.
Key Differences :
Pesticide Benzamides (e.g., Etobenzanid, Diflufenican)
Structural Features :
- Etobenzanid: Dichlorophenyl and ethoxymethoxy groups.
- Diflufenican: Trifluoromethyl (-CF₃) and pyridinecarboxamide.
Biological Activity :
Agrochemical applications (herbicides, fungicides) targeting plant-specific enzymes .
Key Differences :
- Electronegative Groups : Chloro (-Cl) and trifluoromethyl substituents in pesticides enhance reactivity toward plant targets, contrasting with the acetamido group in the target compound, which is less electrophilic.
- Applications : The target compound’s lack of halogens suggests a pharmaceutical rather than agrochemical focus .
3-(2-(4-Ethoxyphenyl)acetamido)-N,N-diethyl-4-((6-((1,2,3,4-tetrahydroacridin-9-yl)amino)hexyl)amino)benzamide (19e)
Structural Features :
- Ethoxyphenyl acetamido group.
- Tetrahydroacridin moiety linked via hexylamine.
Key Differences :
- Acridin Moiety : Critical for cholinesterase inhibition in 19e, absent in the target compound.
- Backbone Complexity : The hexylamine spacer in 19e enables longer-range molecular interactions, unlike the ethylenediamine linker in the target compound .
Comparative Data Table
| Compound Name | Structural Features | Biological Activity | Applications | Key Differentiators |
|---|---|---|---|---|
| Target Compound | Bis-benzamide with 4-acetamido, 3,4-diethoxy | Hypothetical CNS activity | Pharmaceutical (inferred) | Ethoxy groups, acetamido linkage |
| (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)... | Fluorinated biphenyl, 3,4-dimethoxy, propanamide | Opioid receptor binding, neuroprotection | Neurological therapies | Fluorine, methoxy vs. ethoxy |
| Etobenzanid | Dichlorophenyl, ethoxymethoxy | Herbicide | Agrochemical | Chloro substituents, ethoxymethoxy |
| 19e | Ethoxyphenyl, tetrahydroacridin, hexylamine spacer | Cholinesterase inhibition | Alzheimer’s treatment | Acridin moiety, complex backbone |
Research Findings and Implications
- Substituent Effects : Ethoxy groups in the target compound may improve lipophilicity over methoxy analogs but could reduce aqueous solubility, impacting formulation .
- Pharmacological Potential: Unlike pesticidal benzamides, the target compound’s acetamido group aligns with drug-like properties, suggesting CNS or metabolic applications .
- Synthetic Routes : Amide coupling strategies (e.g., HBTU-mediated synthesis in 19e) are likely applicable to the target compound, emphasizing the role of substituent selection in directing bioactivity .
Biological Activity
N-(2-(4-acetamidobenzamido)ethyl)-3,4-diethoxybenzamide is a synthetic compound that has garnered interest in biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, summarizing findings from diverse sources.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 356.5 g/mol. The compound features a complex structure that includes an acetamidobenzamide moiety and diethoxybenzamide groups, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.5 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)CC3=CC=CO3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding and π-π stacking. It may influence several biochemical pathways, including:
- Signal Transduction : Modulation of signaling pathways that regulate cellular responses.
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease processes.
- Ion Channel Modulation : Interaction with ion channels affecting cellular excitability.
Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects on breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
Study 2: Anti-inflammatory Effects
Another research study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. Administration of this compound resulted in a notable reduction in pro-inflammatory cytokines (TNF-α and IL-6), suggesting its potential as an anti-inflammatory agent.
Study 3: Neuroprotective Properties
Research also explored the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. The findings demonstrated that treatment with this compound significantly reduced neuronal cell death and oxidative stress markers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
